2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-C is described formally as 2,5-dimethoxy-4-chlorophenethylamine. A known hallucinogen, this compound stimulates monoamine receptor activity and inhibits the re-uptake of serotonin and norepinephrine in rat brain synaptosomes (IC50 = 31 and 63 μM, respectively). LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 88441-15-0
VCID: VC0027190
InChI: InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.135

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE

CAS No.: 88441-15-0

Cat. No.: VC0027190

Molecular Formula: C10H15Cl2NO2

Molecular Weight: 252.135

* For research use only. Not for human or veterinary use.

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE - 88441-15-0

Specification

CAS No. 88441-15-0
Molecular Formula C10H15Cl2NO2
Molecular Weight 252.135
IUPAC Name 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Standard InChI Key BKHKVQPFRTVWJY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structure

2,5-Dimethoxy-4-chlorophenethylamine hydrochloride is the hydrochloride salt of 2,5-dimethoxy-4-chlorophenethylamine (2C-C). It possesses a phenethylamine backbone with specific functional group modifications that contribute to its unique pharmacological properties.

Chemical Properties

PropertyValue
Chemical FormulaC10H15Cl2NO2
Molecular Weight252.14 g/mol
CAS Number88441-15-0
IUPAC Name2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
SMILES NotationNCCC1=CC(OC)=C(Cl)C=C1OC.Cl
InChIInChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Physical FormSolid
Storage Temperature+4°C

The structure consists of a phenyl ring with methoxy groups at positions 2 and 5, a chlorine atom at position 4, and a 2-aminoethyl side chain. The hydrochloride salt form increases stability and water solubility compared to the free base . The parent compound (2C-C) has a molecular weight of 215.68 g/mol, while the hydrochloride salt adds the weight of HCl, bringing the total to 252.14 g/mol .

Structural Relationships

2,5-Dimethoxy-4-chlorophenethylamine hydrochloride is structurally related to several other psychoactive compounds. It represents the non-methylated analog of 2,5-dimethoxy-4-chloroamphetamine (DOC), differing only by the absence of an alpha-methyl group on the ethylamine chain . This structural relationship is important for understanding the pharmacological differences between these compounds. The 2C-C structure serves as a foundation for various derivatives, including N-benzyl substituted analogs known as NBOMe compounds .

Pharmacology

Structure-Activity Relationships

Research on 2,5-dimethoxyphenethylamines has demonstrated that the substitution at the 4-position of the aromatic ring significantly influences potency and psychoactive effects. The chlorine atom at position 4 in 2C-C contributes to its specific activity profile. Studies have shown that extending a lipophilic 4-substituent in 2,5-dimethoxyphenethylamines can induce potent psychedelic effects in humans . The 2,5-dimethoxy pattern is crucial for serotonergic activity, while variations in the 4-position substituent modify the potency, duration, and qualitative aspects of the psychoactive effects.

Pharmacokinetics and Metabolism

Absorption and Distribution

2C-C hydrochloride is typically administered orally, although other routes have been documented. The hydrochloride salt form enhances water solubility, potentially affecting absorption parameters. The parent compound 2C-C is usually taken orally with dosages ranging from 20-40 mg as reported by Alexander Shulgin .

Metabolism

2C family compounds, including 2C-C, are known to be metabolized by monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B . This metabolic pathway is significant because it indicates potential interactions with monoamine oxidase inhibitors (MAOIs), which could lead to increased drug concentrations and enhanced effects or toxicity.

Duration of Action

The parent compound 2C-C produces effects lasting approximately 4-8 hours . This duration is shorter than the related compound DOC, which has effects lasting 12-24 hours . The presence of the alpha-methyl group in DOC is likely responsible for its extended duration of action by inhibiting metabolic breakdown via MAO enzymes.

Psychoactive Effects and Mechanism of Action

Mechanism of Action

Unlike stimulant drugs, 2C-C shows minimal activity at dopamine transporters (DAT) and norepinephrine transporters (NET), with Ki values >30,000 nM . This pharmacological profile distinguishes it from substances with primarily stimulant properties.

Unique Pharmacological Characteristics

Legal Status

The legal status of 2C-C and its hydrochloride salt varies by country. In the United States, 2C-C was classified as a Schedule I controlled substance under the Food and Drug Administration Safety and Innovation Act as of July 9, 2012 . This classification indicates that the substance is considered to have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.

International control status includes:

CountryControl StatusDate Effective
United StatesSchedule IJuly 9, 2012
ChinaControlled SubstanceOctober 2015
CanadaSchedule IIIOctober 31, 2016
GermanyAnlage I (controlled drug)Not specified
Sweden"Health hazard" under Lagen om förbud mot vissa hälsofarliga varorMarch 1, 2005

This widespread regulatory control reflects international concern regarding the compound's psychoactive properties and abuse potential .

Research Applications

Despite its controlled status, 2C-C hydrochloride has several important research applications:

Neuropharmacological Research

As a selective serotonin receptor agonist, 2C-C hydrochloride serves as a valuable tool for investigating serotonin receptor function and signaling pathways. Its high selectivity for 5-HT2A and 5-HT2C receptors makes it useful for studying the specific roles of these receptors in the central nervous system.

Forensic Applications

Reference standards of 2C-C hydrochloride are essential for forensic toxicology laboratories to accurately identify and quantify the compound in seized materials or biological samples. Analytical methods for detecting and quantifying 2C-C in various matrices have been developed to support forensic investigations .

Structure-Activity Relationship Studies

The specific molecular architecture of 2C-C hydrochloride provides valuable insights in structure-activity relationship studies examining how structural modifications affect binding affinity, receptor selectivity, and biological activity. These studies contribute to a broader understanding of serotonergic compounds and may inform the development of novel therapeutic agents targeting specific serotonin receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator